molecular formula C5H12N2O B13893015 N~2~-ethylalaninamide

N~2~-ethylalaninamide

Cat. No.: B13893015
M. Wt: 116.16 g/mol
InChI Key: ABRZPTWMDNJLMD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N²-Ethylalaninamide (IUPAC name: (2S)-2-amino-N-ethylpropanamide) is a derivative of alanine where the amino group is substituted with an ethyl group. Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol . N²-Ethylalaninamide hydrobromide has been listed as a discontinued product, suggesting historical research or industrial interest .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-2-(ethylamino)propanamide

InChI

InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1

InChI Key

ABRZPTWMDNJLMD-BYPYZUCNSA-N

Isomeric SMILES

CCN[C@@H](C)C(=O)N

Canonical SMILES

CCNC(C)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-ethylalaninamide can be synthesized through several methods. One common approach involves the reaction of alanine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of N2-ethylalaninamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-ethylalanine oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

N~2~-ethylalaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N2-ethylalaninamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural features and properties is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
N²-Ethylalaninamide C₅H₁₂N₂O 116.16 Ethyl (-C₂H₅) Chiral, amide group, moderate lipophilicity
N-Methylalanine C₄H₉NO₂ 103.12 Methyl (-CH₃) Water-soluble, participates in metabolic pathways
N-Acetylornithine C₇H₁₄N₂O₃ 174.20 Acetyl (-COCH₃) Involved in urea cycle, higher polarity
L-Alanine, N-(2-ethyl-6-methylphenyl)- C₁₂H₁₇NO₂ 207.27 Aromatic substituent High lipophilicity, potential surfactant properties
Key Observations:
  • Substituent Effects : The ethyl group in N²-ethylalaninamide increases molecular weight and lipophilicity compared to N-methylalanine. This may enhance membrane permeability but reduce water solubility.
  • Chirality : Both N²-ethylalaninamide and N-methylalanine retain the L-configuration, critical for biological activity .
  • Polarity : Acetylated derivatives (e.g., N-acetylornithine) exhibit higher polarity due to the carbonyl group, influencing solubility and metabolic pathways .

Stability and Coordination Behavior

  • Metal Coordination: highlights that β-alanine derivatives coordinate with Cu²+ via amino and carboxylate groups.
  • Thermal Stability: No direct data are available, but longer alkyl chains (e.g., ethyl vs. methyl) generally lower melting points due to reduced crystallinity.

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